molecular formula C19H15F3N2O3S2 B2956625 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034478-98-1

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2956625
CAS No.: 2034478-98-1
M. Wt: 440.46
InChI Key: WALKNRGOHLCOOW-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound featuring a unique combination of thiophene and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The thiophene and trifluoromethylphenyl groups can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure.

    Trifluoromethylphenyl Derivatives: Compounds such as 4-(trifluoromethyl)aniline and 3-(trifluoromethyl)benzoic acid contain the trifluoromethylphenyl group.

Uniqueness

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of thiophene and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S2/c20-19(21,22)12-4-1-5-13(10-12)24-17(26)16(25)23-11-18(27,14-6-2-8-28-14)15-7-3-9-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALKNRGOHLCOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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